N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a pyridinyl-triazole moiety, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting a thiol with an appropriate electrophile.
Final Coupling: The final step involves coupling the chloro-substituted phenyl ring with the triazole-sulfanyl intermediate under suitable conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for scalability.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, or anticancer properties.
Agriculture: The compound could be investigated for its use as a pesticide or herbicide.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. For example:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Pesticidal Activity: The compound could disrupt the nervous system or metabolic processes of pests.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
- Structural Features : The presence of both a chloro-substituted phenyl ring and a pyridinyl-triazole moiety makes it unique.
- Potential Applications : Its unique structure may confer specific biological activities that are not observed in similar compounds.
Properties
CAS No. |
573973-86-1 |
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Molecular Formula |
C18H18ClN5OS |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-3-24-17(15-6-4-5-9-20-15)22-23-18(24)26-11-16(25)21-14-8-7-13(19)10-12(14)2/h4-10H,3,11H2,1-2H3,(H,21,25) |
InChI Key |
YNAAGNXHDONDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)C)C3=CC=CC=N3 |
Origin of Product |
United States |
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